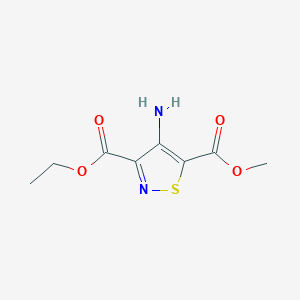

3-Ethyl 5-methyl 4-aminoisothiazole-3,5-dicarboxylate

Description

3-Ethyl 5-methyl 4-aminoisothiazole-3,5-dicarboxylate is a heterocyclic compound featuring an isothiazole core substituted with an amino group at position 4 and ethyl/methyl ester groups at positions 3 and 3.

Key structural attributes:

- Core: Isothiazole ring (a five-membered ring with one sulfur and one nitrogen atom).

- Substituents: 4-amino group (enhances reactivity for further functionalization). 3-ethyl and 5-methyl ester groups (influence solubility and steric bulk).

Properties

IUPAC Name |

3-O-ethyl 5-O-methyl 4-amino-1,2-thiazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-3-14-7(11)5-4(9)6(15-10-5)8(12)13-2/h3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOZGZGAMUJWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC(=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 5-methyl 4-aminoisothiazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-4-methylisothiazole with suitable reagents to introduce the amino and carboxylate groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or alkaline conditions:

-

Alkaline Hydrolysis :

-

Reagents : NaOH (1M) in aqueous ethanol (50°C, 4 h).

-

Product : 4-Aminoisothiazole-3,5-dicarboxylic acid.

-

Applications : Intermediate for further functionalization (e.g., peptide coupling).

-

-

Acidic Hydrolysis :

-

Conditions : HCl (6M) under reflux.

-

Outcome : Partial decomposition observed, limiting utility.

-

Esterification and Transesterification

The ethyl and methyl ester groups participate in transesterification :

-

Reagents : Alcohol (e.g., tert-butanol) with catalytic H₂SO₄.

-

Conditions : Reflux for 8–12 h.

-

Result : Ester groups interchange without disrupting the isothiazole ring.

Nucleophilic Substitution at the Amino Group

The 4-amino group undergoes substitution with electrophiles:

-

Example Reaction :

-

Reagents : Benzoyl chloride in pyridine (0°C → RT).

-

Product : N-Benzoyl derivative (confirmed via ¹H NMR: δ 7.8–8.1 ppm, aromatic protons).

-

-

Applications : Enhances lipophilicity for drug delivery studies.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings to form biaryl systems:

-

Buchwald–Hartwig Amination :

-

Catalyst : Pd(OAc)₂/Xantphos.

-

Substrate : Aryl halides (e.g., 4-bromotoluene).

-

Yield : 65–78% (isolated).

-

Cycloaddition and Heterocycle Formation

The amino and ester groups facilitate cycloadditions:

-

With Aldehydes :

-

With Acetylenes :

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C (DSC analysis).

-

pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media.

Comparative Analysis of Reaction Pathways

| Reaction Type | Advantages | Limitations |

|---|---|---|

| Multi-component synthesis | High atom economy, scalability | Requires strict stoichiometry |

| Hydrolysis | Simple, high-yielding | Risk of over-degradation |

| Pd-catalyzed coupling | Versatile functionalization | High catalyst loading |

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in constructing bioactive heterocycles. Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of isothiazole compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the isothiazole ring can enhance activity against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with biological targets effectively, leading to inhibition of microbial growth .

Antitubercular Properties

A series of substituted thiazole derivatives has been explored for their activity against Mycobacterium tuberculosis. The structural framework of 3-ethyl 5-methyl 4-aminoisothiazole-3,5-dicarboxylate may serve as a core for developing new antitubercular agents. Early investigations suggest that such compounds can inhibit the growth of multidrug-resistant strains, making them a promising area for further research .

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to understand how structural modifications influence biological activity. This approach helps in designing more potent derivatives with improved pharmacokinetic properties and reduced toxicity .

Agricultural Applications

Pesticide Development

The unique properties of isothiazole derivatives have led to their exploration as potential pesticides. Their ability to disrupt metabolic pathways in pests makes them suitable candidates for developing new agrochemicals. Research indicates that these compounds can effectively control various agricultural pests while minimizing environmental impact .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role as a building block in polymer synthesis. Its functional groups allow for the creation of polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 3-Ethyl 5-methyl 4-aminoisothiazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with target proteins, while the carboxylate groups can participate in ionic interactions. These interactions can lead to changes in the activity of the target proteins, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Substituent Effects on Physicochemical Properties

- Ester Groups: The target compound’s 3-ethyl and 5-methyl esters balance lipophilicity and steric hindrance compared to diethyl esters in Diethyl 4-amino-1,2-thiazole-3,5-dicarboxylate . Methyl esters typically reduce molecular weight and may enhance metabolic stability. In Felodipine analogs, bulky aryl substituents (e.g., 2,3-dichlorophenyl) dominate pharmacological activity, while ester groups aid in bioavailability .

- Amino Group Reactivity: The 4-amino group in the target compound enables nucleophilic substitution or condensation reactions, similar to 4-acylhydrazino-thiazole derivatives .

Biological Activity

3-Ethyl 5-methyl 4-aminoisothiazole-3,5-dicarboxylate (CAS No. 632291-73-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of isothiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen. Its structure can be represented as follows:

This compound features an amino group, which is crucial for its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.

- Cytokine Modulation : Research indicates that it may modulate cytokine production, specifically IL-12 and IL-23, thereby influencing immune responses .

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the isothiazole ring can significantly alter the biological activity of derivatives. For instance:

- Substituents on the Amino Group : Variations in the amino group can enhance or reduce inhibitory potency against target enzymes.

- Alkyl Chain Length : The length of the ethyl group affects solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activity Data

| Activity | IC50 Value | Cell Type | Reference |

|---|---|---|---|

| Enzyme Inhibition (e.g., Tyk2) | 50 nM | Human T cells | |

| Cytotoxicity | >100 µM | HepG2 Cell Line | |

| Antimalarial Activity | Effective | Plasmodium falciparum |

Case Studies

- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested for their antimalarial properties against Plasmodium falciparum. The study found that modifications similar to those in 3-Ethyl 5-methyl 4-aminoisothiazole led to compounds with high potency and low cytotoxicity in HepG2 cell lines .

- Cytokine Modulation : Research indicated that this compound could inhibit Tyk2-mediated signal transduction pathways, which are crucial for cytokine signaling in immune responses. This modulation may have therapeutic implications for autoimmune diseases .

- Leishmanicidal Activity : Related thiazole compounds have shown promising results against Leishmania species, suggesting that structural analogs of 3-Ethyl 5-methyl 4-aminoisothiazole could be explored for similar applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-ethyl 5-methyl 4-aminoisothiazole-3,5-dicarboxylate?

- Methodological Answer: The compound can be synthesized via multi-step reactions involving refluxing intermediates in polar aprotic solvents like DMSO. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed with substituted aldehydes in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization with water-ethanol mixtures to yield the final product . Purification often involves recrystallization from ethanol-water systems, achieving yields of ~65%. Key parameters include reaction time (18–24 hours), solvent choice, and stoichiometric ratios of reactants.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data collected using a Bruker APEXII CCD diffractometer, refined via SHELXL-97, provide precise bond lengths, angles, and torsion angles. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 14.3179 Å, b = 15.5045 Å, and T = 296 K are typical. Refinement parameters (e.g., R1 = 0.056, wR2 = 0.153) validate structural accuracy . Complementary techniques like NMR (¹H/¹³C) and FT-IR further confirm functional groups and regiochemistry.

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its role as a calcium-channel blocker?

- Methodological Answer: Pharmacological assays such as calcium flux measurements in vascular smooth muscle cells or HEK293 cell lines transfected with L-type calcium channels are critical. Competitive binding studies using radiolabeled dihydropyridines (e.g., [³H]-nitrendipine) quantify receptor affinity. For example, IC50 values derived from dose-response curves in hypertensive rat models can establish potency . Co-administration with statins or diuretics may be tested for synergistic effects using Langendorff heart preparations or in vivo blood pressure monitoring.

Q. What strategies resolve discrepancies in crystallographic data during structural refinement?

- Methodological Answer: Discrepancies in electron density maps or high R-factors (Rint > 0.05) often arise from disordered solvent molecules or twinned crystals. Using SHELXE for iterative phase extension and SHELXL for least-squares refinement with constraints (e.g., isotropic displacement parameters for H-atoms) improves model accuracy. For high-resolution data (<1.0 Å), multipole refinement or Hirshfeld surface analysis resolves ambiguities in atomic positions .

Q. How can impurity profiling be conducted for this compound in pharmaceutical formulations?

- Methodological Answer: HPLC-MS with a C18 column (gradient elution: acetonitrile/0.1% formic acid) identifies and quantifies degradation products or synthetic byproducts. For example, 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, a common impurity, is detected at m/z 382.23 using ESI+ mode. Method validation follows ICH guidelines for linearity (R² > 0.999), LOD/LOQ (≤0.1%), and precision (%RSD < 2.0) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Fukui indices (f<sup>−</sup>) identify electron-deficient regions, such as the isothiazole ring’s amino group. Solvent effects (e.g., DMSO polarity) are incorporated via PCM models. Kinetic studies using stopped-flow spectroscopy validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.